molecular formula C12H3Cl7 B1594526 2,2',3,4,4',5,6-Heptachlorobiphenyl CAS No. 74472-47-2

2,2',3,4,4',5,6-Heptachlorobiphenyl

Cat. No. B1594526
CAS RN: 74472-47-2
M. Wt: 395.3 g/mol
InChI Key: DJEUXBQAKBLKPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . It has a molecular weight of 395.32 g/mol . The structure consists of two benzene rings with seven chlorine atoms attached .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . It has a very low solubility of 4.23e-07 mg/mL at 25°C .

Scientific Research Applications

Application in Chemical Analysis

  • Field : Chemistry
  • Application Summary : “2,2’,3,4,4’,5,6-Heptachlorobiphenyl” is often used as a reference material in chemical analysis . It’s important for calibrating instruments and ensuring accurate measurements.
  • Methods : The compound can be used in various analytical techniques such as Gas Chromatography .
  • Results : The use of this compound as a reference material helps to ensure the accuracy and reliability of chemical analyses .

Study of Metabolites

  • Field : Biochemistry
  • Application Summary : Hydroxylated derivatives of “2,2’,3,4,4’,5,6-Heptachlorobiphenyl”, such as “4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl”, have been studied for their effects on thyroid hormone levels in mice .
  • Methods : This involves administering the compound to mice and then measuring their serum thyroid hormone levels .
  • Results : The study found that this metabolite can affect the level of thyroid hormones in mice .

Use in Toxicokinetics and Biotransformation Studies

  • Field : Toxicology
  • Application Summary : The compound has been studied for its toxicokinetics and biotransformation .
  • Methods : This involves administering the compound to a subject and then studying its metabolism and excretion .
  • Results : The results of these studies can provide valuable information about the compound’s toxicity and its potential effects on biological systems .

Use as a Reference Material in Pharmacopeia

  • Field : Pharmacology
  • Application Summary : “2,2’,3,4,4’,5,6-Heptachlorobiphenyl” is used as a reference material in pharmacopeia .
  • Methods : The compound is used to calibrate instruments and ensure accurate measurements in pharmaceutical analyses .
  • Results : The use of this compound as a reference material helps to ensure the accuracy and reliability of pharmaceutical analyses .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUXBQAKBLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074235
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5,6-Heptachlorobiphenyl

CAS RN

74472-47-2
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
H Nagayoshi, K Kakimoto, Y Konishi… - … Science and Pollution …, 2018 - Springer
2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) and 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) possess axial chirality and form the aS and aR enantiomers. The enantiomers of …
Number of citations: 11 link.springer.com
T Ito, C Miwa, Y Haga, M Kubo, T Itoh, K Yamamoto… - Chemosphere, 2022 - Elsevier
Chiral polychlorinated biphenyls (PCBs) have atropisomers that have different axial chiralities and exist as racemic mixtures. However, biochemical processes often result in the …
Number of citations: 6 www.sciencedirect.com
G SUNDSTROM - 1973 - pascal-francis.inist.fr
POLYCHLORINATED BIPHENYLS. IV. SYNTHESIS OF 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL-14C FROM 3-NITRO-2,2',3',4,4',5,6'-HEPTACHLOROBIPHENYL-14C AND …
Number of citations: 5 pascal-francis.inist.fr
NO Eddy - Scientific African, 2020 - Elsevier
Theoretical chemistry study on the toxicity of some polychlorobiphenyl (PCB) compounds using molecular descriptors - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 9 www.sciencedirect.com
O Odigie, ME Egharevba - ftstjournal.com
Surface water samples were regularly sourced for a period of 18 months; February 2013–July 2014, from five (5) sampling stations on the Falcorp mangrove swamp and Ifie creek, …
Number of citations: 3 www.ftstjournal.com
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
B Fängström, M Athanasiadou… - Environmental …, 2002 - ehp.niehs.nih.gov
In the Faroe Islands in the North Atlantic, the traditional diet includes pilot whale meat and blubber and other marine food. Fatty fish and blubber of mammals may contain high …
Number of citations: 176 ehp.niehs.nih.gov
YM Usman, WL Danbature… - Journal of Chemical …, 2021 - journals.chemsociety.org.ng
Pesticide residues in beans circulating as food commodities in the national markets have been characterized as an environmental hazard due to its persistence and toxicity to both …
Number of citations: 1 www.journals.chemsociety.org.ng
SD Stellman, MV Djordjevic, JA Britton, JE Muscat… - … Biomarkers & Prevention, 2000 - AACR
To assess a possible etiological role of organochlorine compounds in breast cancer development on Long Island, a high-risk region of New York State, concentrations of organochlorine …
Number of citations: 188 aacrjournals.org
IA Adetutu, GN Iwuoha, HM Jnr - Chem. Int, 2020 - academia.edu
Polychlorinated Biphenyls (PCBs) are chemicals (usually man-made) formed as result of attachment of one or more chlorine atoms to a Biphenyl ring structure. The number and position …
Number of citations: 39 www.academia.edu

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